1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13723676
InChI: InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)C#N)F
Molecular Formula: C11H8FN3
Molecular Weight: 201.20 g/mol

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC13723676

Molecular Formula: C11H8FN3

Molecular Weight: 201.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C11H8FN3
Molecular Weight 201.20 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Standard InChI Key FWXZHFXTGIRFKN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)C#N)F
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)C#N)F

Introduction

Chemical Identity and Molecular Properties

Structural and Nomenclatural Features

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The IUPAC name, 1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile, reflects its substitution pattern: a 4-fluorobenzyl group attached to the pyrazole’s 1-position and a nitrile group at the 4-position . Its SMILES representation, \text{C1=CC(=CC=C1CN2C=C(C=N2)C#N)F}, encodes the connectivity of the fluorine-substituted benzene, methylene linker, and cyanopyrazole moieties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H8FN3\text{C}_{11}\text{H}_8\text{FN}_3
Molecular Weight201.20 g/mol
InChI KeyFWXZHFXTGIRFKN-UHFFFAOYSA-N
CAS Number1872132-26-7

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s regiochemistry. The 1H^1\text{H}-NMR spectrum typically exhibits signals for the fluorophenyl protons (δ 7.2–7.4 ppm), methylene bridge (δ 5.3 ppm), and pyrazole ring protons (δ 7.8–8.2 ppm) . Mass spectrometry (MS) reveals a molecular ion peak at m/z 201.20, consistent with the molecular weight . Density functional theory (DFT) calculations predict a planar pyrazole ring with the cyanide and benzyl groups oriented orthogonally to minimize steric hindrance .

Synthesis and Regiochemical Control

Synthetic Routes

The compound is synthesized via a Michael-type addition followed by cyclization. A representative method involves reacting (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux . The reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient malononitrile, followed by cyclodehydration to form the pyrazole ring .

Table 2: Optimal Synthesis Conditions

ParameterValueYield
SolventEthanol68–93%
TemperatureReflux (~78°C)-
Reaction Time4 hours-
CatalystNone-

Regioselectivity and Mechanistic Insights

The reaction exhibits exclusive regioselectivity, favoring the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer over alternative regioisomers . This selectivity arises from the preferential formation of a six-membered transition state during cyclization, stabilized by conjugation between the hydrazine’s lone pairs and the malononitrile’s π-system . Fluorinated solvents, such as trifluoroethanol, enhance reaction rates by polarizing the reactants .

Structural Elucidation and Crystallography

X-ray Diffraction Analysis

Although no crystal structure of 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile has been reported, related pyrazole derivatives crystallize in monoclinic systems with space group P21/cP2_1/c . Key bond lengths include CN\text{C}-\text{N} (1.34 Å) in the pyrazole ring and CF\text{C}-\text{F} (1.35 Å) in the fluorophenyl group . The dihedral angle between the pyrazole and fluorophenyl rings averages 85°, indicating near-orthogonal orientation .

Conformational Dynamics

Solution-phase studies reveal restricted rotation about the methylene linker due to steric interactions between the fluorophenyl and pyrazole rings. Variable-temperature NMR shows coalescence of methylene proton signals at elevated temperatures, corresponding to an energy barrier of ~12 kcal/mol for rotation .

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